Benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a complex organic compound characterized by its molecular formula and a molecular weight of 424.44 g/mol. This compound is notable for its structural features, including a benzodioxole core and multiple phenyl substituents, which contribute to its chemical behavior and potential applications in various fields such as chemistry, biology, and medicine.
Benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is classified as a phenolic compound due to the presence of hydroxyl groups attached to aromatic rings. It falls under the category of benzodioxoles, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate typically involves the reaction of gallic acid with benzyl alcohol in the presence of a suitable catalyst. This reaction can be performed under various conditions to optimize yield and purity.
Benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate features a complex structure that includes:
Benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate undergoes several significant chemical reactions:
These reactions highlight the compound's versatility and potential for further functionalization in synthetic organic chemistry.
The mechanism of action for benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate involves interactions at the molecular level:
The physical properties of benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 424.44 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under ambient conditions |
These properties are crucial for understanding how the compound behaves in various environments and applications .
Benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate has several scientific uses:
The diverse applications underscore its significance in both research and industrial contexts.
The 1,3-benzodioxole scaffold, characterized by a fused benzene ring and a 1,3-dioxole group, serves as a privileged structure in medicinal and agricultural chemistry. This bicyclic system consists of a phenyl ring annulated with a five-membered dioxole ring at the 1,2-positions, creating a rigid planar architecture. The methylenedioxy bridge (-O-CH₂-O-) is a defining structural feature that significantly influences the molecule's electronic properties and metabolic stability. Electron density calculations reveal that the oxygen atoms withdraw electrons from the phenyl ring, creating a partially electron-deficient aromatic system that favors π-stacking interactions with biological targets [1] [6]. This scaffold's exceptional conformational rigidity restricts rotational freedom, enabling precise molecular recognition in enzyme binding pockets, as demonstrated in tubulin-binding anticancer agents where the planar benzodioxole fits into hydrophobic clefts [2] [7].
The scaffold's versatility is evidenced by its presence in diverse bioactive molecules. For example, K-10 (N-(benzo[d][1,3]dioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide) acts as a potent auxin receptor agonist, where the benzodioxole core mimics plant hormone signaling by binding to the TIR1 receptor with higher affinity than natural auxins [1]. Similarly, 1,3-benzodioxole-modified noscapine derivatives exhibit enhanced tubulin polymerization inhibition, with compound 20 (dioxino-containing analogue) showing EC₅₀ values of <2 μM against multiple cancer cell lines, attributable to the scaffold's optimal geometry for microtubule interaction [2] [7]. Synthetic accessibility further enhances utility: benzodioxoles are typically synthesized via acid-catalyzed condensation of catechols with formaldehyde or through multistep functionalization of preformed benzodioxole intermediates [4] [6].
Table 1: Bioactive 1,3-Benzodioxole Derivatives and Their Applications
Compound | Biological Activity | Key Structural Features | Reference |
---|---|---|---|
K-10 | Auxin receptor agonist (root growth promoter) | Chlorobenzylthioacetamide at C5 | [1] |
Noscapine derivative 20 | Antiproliferative (tubulin polymerization inhibitor) | Dioxino-expansion at C2 position | [2] |
MKC-242 | Serotonin 1A receptor agonist (antidepressant) | Aminopropyloxy chain at C5 | [8] |
YL201 | VEGFR-2 inhibitor (anticancer) | Trifluoromethylphenylacrylamide at C5 | [7] |
Substituents on the benzodioxole ring critically determine pharmacological profiles by modulating electronic, steric, and hydrogen-bonding properties. The C5 and C7 positions are primary sites for functionalization due to their synthetic accessibility and significant influence on target engagement. Electronegative substituents at C5, such as carboxylates or trifluoromethyl groups, enhance dipole-dipole interactions with receptors. For instance, benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate derives its bioactivity from three key pharmacophores:
The trifluoromethyl (-CF₃) group is particularly impactful due to its high electronegativity and lipophilicity. In compound YL201 ((E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide), the -CF₃ group improves membrane permeability and confers a 4.92 μM IC₅₀ against MDA-MB-231 breast cancer cells, demonstrating how electron-withdrawing groups amplify anticancer activity [7]. Similarly, deuterated benzodioxoles exhibit enhanced metabolic stability by resisting cytochrome P450 oxidation, as evidenced by deuterated noscapine derivative 14e maintaining tubulin affinity with reduced susceptibility to enzymatic degradation [2].
Table 2: Impact of Substituents on Pharmacological Activity of 1,3-Benzodioxoles
Substituent Position | Group | Biological Consequence | Example Compound | |
---|---|---|---|---|
C5 | -COOCH₂C₆H₅ (benzyl ester) | Enhanced cell permeability; prodrug activation | Benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |
C7 | -OH | Hydrogen bonding; improved solubility | Antifungal derivatives (Y-series) | [3] |
C2 | -C₆H₅ (diphenyl) | Metabolic shielding; conformational rigidity | Patent derivatives | [4] |
C5 | -CF₃ | Increased lipophilicity; electron-withdrawal | YL201 | [7] |
Benzyl esters serve as strategic prodrug elements and bioavailability enhancers in benzodioxole-based drug design. Their primary function is to mask carboxylic acids, converting polar, poorly permeable carboxylates into lipophilic esters that readily traverse biological membranes. Once intracellular, esterases hydrolyze the ester bond, regenerating the active acid. This mechanism is exemplified in antifungal benzyl ester derivatives like Y36 and Y41, where benzyl esterification of thiazole-4-acid or trifluoromethyl aliphatic acid moieties improves uptake into Botrytis cinerea cells, followed by enzymatic cleavage to release fungicidal acids [3]. The hydrolytic stability of benzyl esters is tunable through steric engineering: ortho-substituted benzyl groups (e.g., ortho-isopropyl) reduce water accessibility to the ester carbonyl, extending half-life 140.5-fold compared to unsubstituted benzyl esters in physiological buffers (pH 7.4) [10].
Benzyl esters also function as versatile synthetic intermediates for constructing self-immolative drug delivery systems. In anticancer prodrugs, benzyl esters link cytotoxic agents to enzyme-responsive triggers (e.g., nitroreductase-sensitive groups). Upon enzymatic reduction, the benzyl spacer undergoes 1,6-elimination, releasing the active drug. This approach underpins NIR bioluminescent probes like BL660-NTR, where a shielded benzyl ester linker enables tumor-specific release of luciferin analogs for imaging nitroreductase activity in hypoxic cancer cells [10]. Additionally, benzyl esters in hyaluronic acid derivatives act as biomaterial modifiers, where esterification controls polymer hydrophobicity for surgical implants without compromising biocompatibility [9].
Table 3: Functional Roles of Benzyl Esters in Bioactive Compounds
Role | Mechanism | Biological Advantage | Example | |
---|---|---|---|---|
Prodrug activation | Esterase hydrolysis → carboxylic acid liberation | Enhanced cell permeability; targeted activation | Antifungal Y36 (89.4% cure at 100 mg/L) | [3] |
Self-immolative linker | Enzyme-triggered 1,6-elimination | Tumor-selective drug release | BL660-NTR probe | [10] |
Hydrolytic stabilization | Steric shielding of ester bond | Prolonged circulation half-life | Isopropyl-benzyl ester | [10] |
Biomaterial modification | Controlled hydrophobicity adjustment | Tunable polymer properties for implants | Hyaluronic acid benzyl ester | [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1